
Tin(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(4+), also known as tinzaparin sodium, is a low molecular weight heparin used primarily as an anticoagulant. It is derived from heparin and is used to prevent and treat blood clots in conditions such as deep vein thrombosis and pulmonary embolism. Tin(4+) works by inhibiting the formation of fibrin clots, thus allowing normal blood flow through the arteries and veins .
准备方法
Synthetic Routes and Reaction Conditions: Tin(4+) is synthesized through the controlled enzymatic depolymerization of heparin, which is extracted from porcine intestinal mucosa. The enzyme heparinase from Flavobacterium heparinum is used in this process. The majority of the components have a 2-O-sulpho-4-enepyranosuronic acid structure at the non-reducing end and a 2-N,6-O-disulpho-D-glucosamine structure at the reducing end of the chain .
Industrial Production Methods: The industrial production of Tin(4+) involves several steps:
- Extraction of heparin from porcine intestinal mucosa.
- Controlled enzymatic depolymerization using heparinase.
- Purification and stabilization of the resulting tinzaparin sodium.
- Formulation into a sterile solution for injection, with the addition of stabilizers such as sodium metabisulfite and preservatives like benzyl alcohol .
化学反应分析
Types of Reactions: Tin(4+) primarily undergoes enzymatic reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic use.
Common Reagents and Conditions:
Heparinase: Used for the depolymerization of heparin.
Sodium hydroxide: May be added to achieve a pH range of 5.0 to 7.5 during formulation
Major Products Formed: The major product formed from the enzymatic depolymerization of heparin is tinzaparin sodium, which retains the anticoagulant properties of heparin but with a lower molecular weight and enhanced bioavailability .
科学研究应用
Tin(4+) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and behavior of low molecular weight heparins.
Biology: Investigated for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Extensively used in the prevention and treatment of thromboembolic disorders.
作用机制
Tin(4+) exerts its anticoagulant effects by binding to the plasma protein antithrombin III. This complex formation accelerates the inhibition of factor Xa, a key enzyme in the coagulation cascade. The affinity of tinzaparin for factor Xa is significantly higher than that of unbound antithrombin III, making it a potent inhibitor of blood clot formation .
相似化合物的比较
- Eliquis (apixaban)
- Xarelto (rivaroxaban)
Comparison:
- Mechanism of Action: While Tin(4+) works by enhancing the activity of antithrombin III to inhibit factor Xa, Eliquis and Xarelto directly inhibit factor Xa without the need for antithrombin III.
- Administration: Tin(4+) is administered subcutaneously, whereas Eliquis and Xarelto are taken orally.
- Bioavailability: Tin(4+) has a bioavailability of 90% for anti-Xa activity, while Eliquis and Xarelto have different pharmacokinetic profiles .
Tin(4+)’s uniqueness lies in its enzymatic derivation from heparin and its specific mechanism of action involving antithrombin III, which distinguishes it from other direct factor Xa inhibitors .
属性
CAS 编号 |
22537-50-4 |
|---|---|
分子式 |
Sn+4 |
分子量 |
118.71 g/mol |
IUPAC 名称 |
tin(4+) |
InChI |
InChI=1S/Sn/q+4 |
InChI 键 |
SYRHIZPPCHMRIT-UHFFFAOYSA-N |
SMILES |
[Sn+4] |
规范 SMILES |
[Sn+4] |
同义词 |
2 Propenoic acid, 3 phenyl 2-Propenoic acid, 3-phenyl- 3-phenyl- 2-Propenoic acid Innohep tinzaparin tinzaparin sodium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


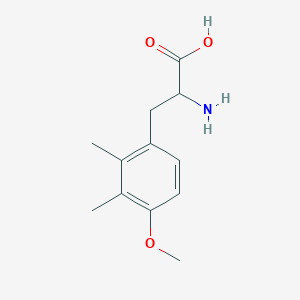
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)
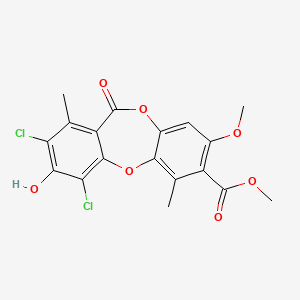
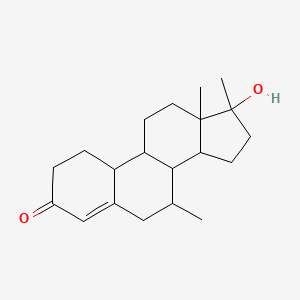
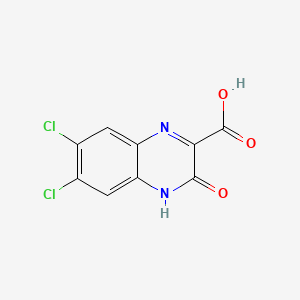
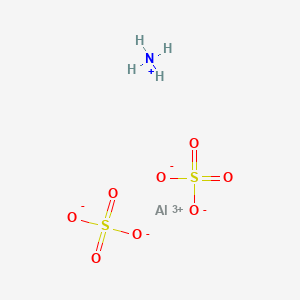
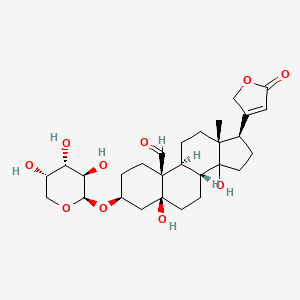
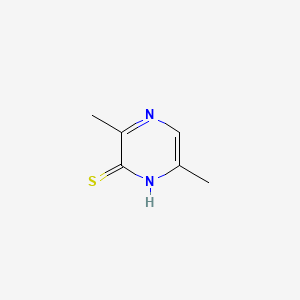
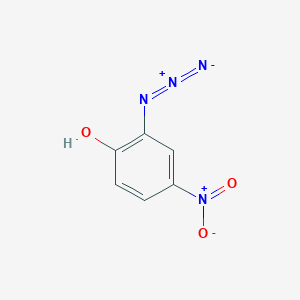
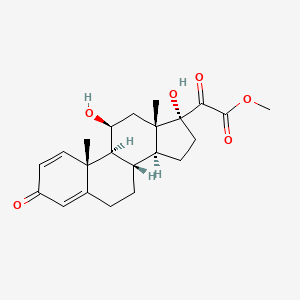
![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
